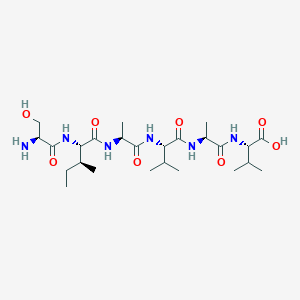

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine

Description

Properties

CAS No. |

655230-43-6 |

|---|---|

Molecular Formula |

C25H46N6O8 |

Molecular Weight |

558.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C25H46N6O8/c1-9-13(6)19(31-22(35)16(26)10-32)24(37)28-14(7)20(33)29-17(11(2)3)23(36)27-15(8)21(34)30-18(12(4)5)25(38)39/h11-19,32H,9-10,26H2,1-8H3,(H,27,36)(H,28,37)(H,29,33)(H,30,34)(H,31,35)(H,38,39)/t13-,14-,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

FIIRCBBNJZSUAU-LOVVWNRFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Key Steps in SPPS

Resin Selection :

- Chlorotrityl resin (e.g., Cl-Trityl chloride) or Wang resin is commonly used for C-terminal attachment. These resins enable acid-labile peptide-resin bonds, allowing mild cleavage conditions.

- Linker type : Rink amide or tetramethylbenzhydrylamine (Tmbha) linkers may be employed for improved stability.

Coupling Strategy :

- Activation reagents : HATU (Hexafluorophosphate azabenzotriazole tetramethyl uronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole) are preferred for minimizing racemization.

- Amino acid sequence : Synthesis proceeds from C-terminal to N-terminal: Val-Ala-Val-Ala-Ile-Ser .

Deprotection and Cleavage :

- N-terminal deprotection : Fmoc (9-fluorenylmethyloxycarbonyl) groups are removed with 20% piperidine in DMF.

- Side-chain protectors : tBu (tert-butyloxycarbonyl) groups on lysine or arginine (if present) are cleaved with TFA (trifluoroacetic acid).

- Final cleavage : TFA with scavengers (e.g., TIPS, water) releases the peptide from the resin.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin Swelling | DMF, 1 hr | Activate resin for amino acid attachment |

| Valine Coupling | HATU, DIEA (N,N-diisopropylethylamine) | Attach C-terminal Val to resin |

| Deprotection | 20% Piperidine/DMF | Remove Fmoc from N-terminal amino acid |

| Cleavage | TFA/Scavengers (e.g., TIPS, H2O) | Release peptide from resin, remove protectors |

Challenges and Optimizations

- Steric hindrance : Consecutive hydrophobic residues (e.g., Val and Ala) may reduce coupling efficiency. Prolonged reaction times (2–4 hr) or double couplings with HATU can mitigate this.

- Racemization : Use of HOBt or Oxyma (oxime resins) during activation minimizes epimerization at the C-terminal residue.

- Purification : Crude peptide is purified via reversed-phase HPLC (C18 column, ACN/H2O gradient).

Solution-Phase Synthesis

For larger-scale production or complex sequences, solution-phase methods offer flexibility. This approach involves synthesizing peptide fragments in solution, followed by condensation.

Fragment Condensation Strategy

Fragment Design :

- Dipeptides : Synthesize Val-Ala and Ala-Val as building blocks.

- Tripeptides : Combine to form Val-Ala-Val and Ile-Ser .

Coupling Reagents :

Protection Strategies :

| Fragment | Reagents | Conditions |

|---|---|---|

| Val-Ala | DCC/HOBt, DIEA | DCM, 0°C → RT, 2 hr |

| Ala-Val | HATU, DIEA | DMF, RT, 1 hr |

| Val-Ala-Val-Ala | EDC/HOAt, DIEA | DMF, RT, 4 hr |

| Ile-Ser | DIC, Oxyma | DCM/DMF, RT, 2 hr |

Purification and Final Assembly

- Purification : Each fragment is purified via HPLC or ion-exchange chromatography before condensation.

- Final condensation : Combine Val-Ala-Val-Ala and Ile-Ser using HATU/DIEA in DMF.

Comparative Analysis: SPPS vs. Solution-Phase

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Scalability | Limited to mg-scale (resin-dependent) | Suitable for kg-scale production |

| Purity | High (sequential deprotection) | Moderate (requires intermediate purification) |

| Cost | High (resin, reagents) | Moderate (reusable solvents) |

| Complexity | Linear, automated | Fragment-based, labor-intensive |

Molecular and Analytical Data

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like serine.

Reduction: Reduction reactions can be used to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can lead to the formation of serine derivatives.

Scientific Research Applications

Chemistry and Peptide Synthesis

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine serves as a model compound in peptide synthesis studies. Researchers utilize this peptide to investigate:

- Solid-Phase Peptide Synthesis (SPPS) : The compound is synthesized using SPPS, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method allows for precise control over the sequence and structure of peptides, making it invaluable for studying peptide synthesis techniques.

- Chemical Reactions : The peptide can undergo various chemical transformations such as oxidation and reduction, allowing researchers to explore the reactivity of amino acid residues and their derivatives. For example, oxidation of the serine residue can yield serine derivatives, which are useful in understanding the biochemical behavior of peptides.

Biological Research

In biological contexts, this compound is investigated for its interactions with biological molecules:

- Protein-Protein Interactions : Studies focus on how this peptide interacts with proteins, providing insights into enzymatic mechanisms and cellular processes. Understanding these interactions can help elucidate pathways involved in various biological functions.

- Enzyme-Substrate Specificity : The compound is explored for its role in modulating enzyme activity, particularly in relation to dipeptidase enzymes that break down peptides into amino acids. This research is crucial for understanding metabolic pathways and enzyme kinetics .

Medical Applications

The therapeutic potential of this compound is being explored in several areas:

- Drug Delivery Systems : The peptide's ability to interact with specific receptors makes it a candidate for targeted drug delivery systems. By conjugating drugs to this peptide, researchers aim to enhance the efficacy and specificity of therapeutic agents.

- Peptide-Based Vaccines : There is ongoing research into using this peptide as a component in vaccine development. Its immunogenic properties could be harnessed to create vaccines that elicit strong immune responses against specific pathogens.

Industrial Applications

In industrial settings, this compound has applications in:

- Biotechnology : The peptide is utilized in the development of biotechnological products, including enzyme formulations and biocatalysts that can enhance industrial processes.

- Peptide-Based Materials : Research into the use of this compound in creating novel materials with specific properties is underway. These materials could have applications in drug delivery systems or as scaffolds in tissue engineering.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction and cellular communication.

Comparison with Similar Compounds

Structural Comparison

The hexapeptide is compared below with two structurally related peptides from the evidence:

Key Observations :

- The cyclic peptide exhibits enhanced metabolic stability due to N-methylation and cyclization, which reduce enzymatic degradation. In contrast, the target hexapeptide’s linear structure may render it susceptible to proteolysis.

- The nonapeptide contains proline, which introduces conformational rigidity, and arginine, a positively charged residue that may enhance solubility in aqueous environments compared to the hydrophobic-dominated target peptide.

Physicochemical Properties

Analysis :

- The target peptide’s hydrophobicity limits solubility, whereas the nonapeptide benefits from arginine’s charge. Cyclic peptides often exhibit improved membrane permeability due to reduced polarity.

- Cyclization and N-methylation in enhance resistance to pH and enzymatic degradation, a critical advantage for therapeutic applications.

Biological Activity

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanine (hereafter referred to as L-SIAV) is a synthetic peptide comprising a sequence of amino acids that plays a significant role in various biological processes. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Structure and Synthesis

L-SIAV is synthesized primarily through solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps involved in this synthesis include:

- Activation of Amino Acids : Utilizing coupling reagents like HBTU or DIC.

- Coupling Reaction : The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

- Deprotection : Protecting groups are removed using TFA to expose reactive sites for further coupling.

Biological Activity

L-SIAV exhibits several biological activities, particularly in the context of protein-protein interactions and enzyme-substrate specificity. Here are some notable aspects:

- Protein Interactions : L-SIAV has been investigated for its role in facilitating specific protein-protein interactions, which are crucial for various cellular processes.

- Enzyme Modulation : The peptide can bind to enzymes, modulating their activity through competitive inhibition or allosteric effects. This mechanism is essential in understanding its potential therapeutic applications.

- Therapeutic Potential : Research has explored the use of L-SIAV in drug delivery systems and peptide-based vaccines, highlighting its versatility in medical applications.

Case Studies

- Enzyme Interaction Studies : A study demonstrated that L-SIAV interacts with leucyl-tRNA synthetase, influencing its editing mechanism. This interaction was characterized by kinetic partitioning between synthetic and editing pathways, revealing insights into how noncognate amino acids can affect enzyme fidelity .

- Biological Assays : In vitro assays have shown that L-SIAV can enhance the activity of certain enzymes while inhibiting others, suggesting a nuanced role in metabolic pathways .

Data Table: Summary of Biological Activities

The mechanism of action for L-SIAV involves its binding to specific molecular targets, such as receptors or enzymes. This interaction can lead to modulation of their activity, which varies depending on the biological context and specific interactions within cellular pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.